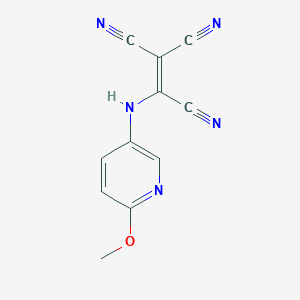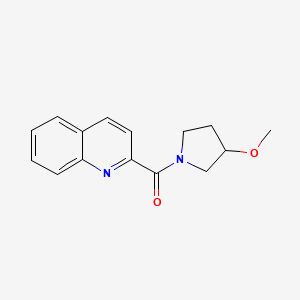![molecular formula C15H17F2NO2 B2566146 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2320219-87-0](/img/structure/B2566146.png)
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as DFN, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFN belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and pain in preclinical studies. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with a wide range of biological targets. However, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide also has some limitations, including its low solubility in water and its relatively low yield during synthesis.
Zukünftige Richtungen
There are several future directions for the research on 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide and its interactions with different biological targets. Finally, the development of more efficient synthetic methods for 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide could lead to its wider use in drug discovery and development.
Synthesemethoden
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with 1,4-dioxane-2,5-dione, followed by a spirocyclization reaction with 1-aminocycloheptan-1-ol. The final product is obtained after purification using column chromatography. The yield of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is around 25%, and the purity can be confirmed using NMR and HPLC techniques.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in preclinical studies. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The spirocyclic structure of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide makes it a promising candidate for drug design, as it can interact with a wide range of biological targets.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-10-2-1-3-11(17)13(10)14(19)18-12-4-5-15(12)6-8-20-9-7-15/h1-3,12H,4-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUAOIZRPGLFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=CC=C3F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)
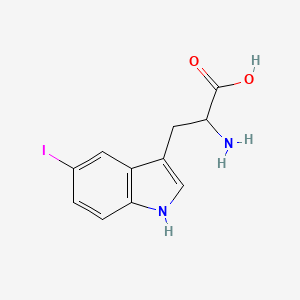
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)

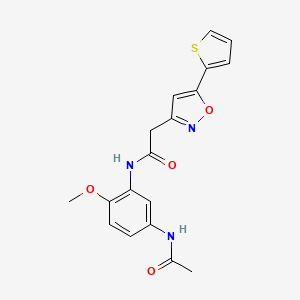
![5-fluoro-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2566075.png)
![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)
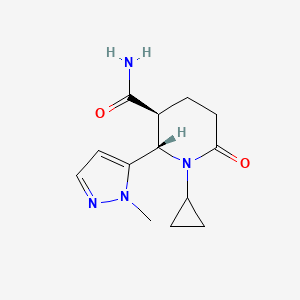
![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2566079.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2566080.png)

![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)
